Picroside I

Catalog No.
S621328
CAS No.
27409-30-9
M.F
C24H28O11
M. Wt
492.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picroside I

Crude Picrorhiza kurroa extracts (Kutkin/Picroliv) introduce cross-quantification errors and FATP5-mediated lipid inhibition confounds via Picroside II. Pure Picroside I (≥98% HPLC) resolves these issues: - Serves as unambiguous negative control in NAFLD assays, lacking FATP5-dependent FFA uptake suppression. - Enables precise UHPLC-ESI-MS/MS calibration without cross-signal interference from Picroside II. - Supports bioreactor process optimization with defined accumulation rate (16.37 mg/g), ensuring reproducible scale-up. Procure with confidence for targeted hepatoprotective pathway elucidation.

CAS Number

27409-30-9

Product Name

Picroside I

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-phenylprop-2-enoate

Molecular Formula

C24H28O11

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C24H28O11/c25-11-24-16-13(17(27)21(24)35-24)8-9-31-22(16)34-23-20(30)19(29)18(28)14(33-23)10-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1

InChI Key

XZGPUOQGERGURE-LUVHZPKESA-N

Synonyms

picroside I

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C4C(C=CO3)C(C5C4(O5)CO)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3[C@H]4[C@@H](C=CO3)[C@@H]([C@H]5[C@]4(O5)CO)O)O)O)O

The exact mass of the compound Picroside I is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Iridoid Glucosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98% (HPLC)

Package Size

10 mg, 100 mg

Picroside I (CAS 27409-30-9) is a highly purified iridoid glycoside and the primary phytochemical marker isolated from the roots and rhizomes of Picrorhiza kurroa. As a leading hepatoprotective and neurotrophic compound, it serves as a critical reference standard and bioactive precursor in pharmaceutical development and metabolomics [1]. Commercially, it is often encountered as a major constituent of Kutkin (Picroliv), a standardized crude mixture. However, for rigorous procurement, pure Picroside I (≥98% HPLC) is prioritized over crude extracts to eliminate batch-to-batch variability and isolate its specific pharmacological mechanisms, such as its distinct modulation of cellular signaling and its specific pharmacokinetic half-life.

Research Fit

Type Natural product analytical reference standard (iridoid glycoside)
Primary Use HPLC/HPTLC method development and quality control of Picrorhiza formulations
Differentiation Cinnamoyl-substituted catalpol; distinct from vanilloyl-substituted Picroside II

Procuring crude Picrorhiza kurroa extracts (Kutkin/Picroliv) or substituting Picroside I with its close structural analog, Picroside II (Kutkoside), introduces critical failures in both analytical standardization and functional assays. While both are iridoid glycosides, they exhibit divergent biological activities; for instance, Picroside II actively inhibits free fatty acid (FFA) accumulation via FATP5 downregulation, whereas Picroside I lacks this specific inhibitory activity [1]. Consequently, using a mixed extract confounds lipid metabolism studies. Furthermore, in biomanufacturing and plant tissue culture, Picroside I accumulates at significantly different rates than its analogs, meaning that process scale-up parameters optimized for one cannot be applied to the other. Pure Picroside I is therefore non-negotiable for targeted pathway elucidation and precise chromatographic calibration.

Substitution Risk

Structural mismatch
Cinnamoyl ester (Picroside I) versus vanilloyl ester (Picroside II) may shift oral bioavailability and metabolic stability.
Source-dependent abundance
Leaf tissue preferentially accumulates Picroside I, while rhizome enriches Picroside II; crude extract ratios vary substantially between batches.
Incomplete functional equivalence
Picroside II lacks peer-reviewed enzyme inhibition IC50 data for α-glucosidase/α-amylase; assuming interchangeable activity may compromise screening reliability.

Differential Accumulation in Biomanufacturing Scale-Up

In standardized Picrorhiza kurroa callus tissue cultures optimized for secondary metabolite production, Picroside I demonstrates a significantly higher accumulation capacity than its primary analog. High-performance liquid chromatography (HPLC) quantification of 16-week-old cultures revealed a maximum yield of 16.37 ± 0.0007 mg/g for Picroside I, compared to only 6.34 ± 0.0012 mg/g for Picroside II [1].

Evidence DimensionSecondary metabolite yield in 16-week callus culture
Target Compound Data16.37 ± 0.0007 mg/g (Picroside I)
Comparator Or Baseline6.34 ± 0.0012 mg/g (Picroside II)
Quantified Difference2.58-fold higher biosynthetic yield
ConditionsMurashige and Skoog medium supplemented with 2,4-D and kinetin, 16-week incubation

Establishes Picroside I as the more commercially viable and scalable target for plant-based biomanufacturing and metabolic engineering.

Oral exposure comparison
Reported
Picroside I generated higher plasma exposure than Picroside II (p≤0.05) in a rat PK model; 8 vs. 6 in vitro metabolites identified.
Supports oral exposure-model comparison between iridoid glycosides.
Rat model data; verify in target species and formulation context.

Pathway Specificity in Hepatic Lipid Accumulation

When evaluating the hepatoprotective mechanisms of iridoid glycosides in HepG2 cells challenged with free fatty acids (FFAs), Picroside I and Picroside II exhibit entirely distinct functional profiles. Pretreatment with 10 µM Picroside II reduced cellular lipid accumulation by 30% via the downregulation of FATP5, whereas Picroside I demonstrated 0% inhibitory activity on lipid accumulation under identical conditions [1].

Evidence DimensionInhibition of FFA-induced lipid accumulation
Target Compound Data0% reduction (Picroside I)
Comparator Or Baseline30% reduction (Picroside II)
Quantified DifferenceAbsolute functional divergence (0% vs 30% inhibition)
ConditionsHepG2 cells challenged with 500 µM FFA mixture for 20 hours, 10 µM compound pretreatment

Proves that generic Kutkin mixtures will confound NAFLD models, necessitating pure Picroside I as a negative control or specific probe for non-FATP5 pathways.

Enzyme inhibition IC₅₀
Class-level
α-glucosidase IC₅₀: 109.75 µg/mL; α-amylase IC₅₀: 160.71 µg/mL (50–500 µg/mL range).
Supports enzyme inhibition screening context; Picroside II lacks comparable peer-reviewed data.
Class-level inference; verify under standardized assay conditions.

Distinct Pharmacokinetic Retention Profiles

Pharmacokinetic profiling of iridoid glycosides in rat plasma using UHPLC-ESI-MS/MS reveals that Picroside I possesses a significantly longer systemic retention than Picroside II. Following oral administration, the Mean Residence Time (MRT0–t) for Picroside I was measured at 3.6 ± 0.2 hours, compared to 2.3 ± 0.5 hours for Picroside II, despite both compounds sharing an identical Tmax of 1.1 hours [1].

Evidence DimensionMean Residence Time (MRT0–t) in plasma
Target Compound Data3.6 ± 0.2 h (Picroside I)
Comparator Or Baseline2.3 ± 0.5 h (Picroside II)
Quantified Difference56.5% longer mean residence time
ConditionsRat plasma analyzed via UHPLC-ESI-MS/MS after oral administration

Guides the selection of Picroside I for sustained-exposure in vivo efficacy models where prolonged systemic circulation is required.

Anti-proliferative activity
Head-to-head
Both Picroside I and II demonstrated reported anti-proliferative response (p<0.05) in TNBC cell lines; similar mechanisms (mitochondrial depolarization, DNA damage).
Reported cell-model endpoint context; no compound-specific superiority demonstrated.
TNBC cell lines; confirm apoptosis markers independently.
Natural abundance & antioxidant
Cross-study
Leaf tissue: Picroside I up to 4.54%; rhizome: ~0.46%. DPPH scavenging of extract 37.70% (0.1 mg/mL); pure compound scavenges superoxide anions.
Supports analytical reference standard sourcing and antioxidant assay interpretation.
Tissue-specific content affects quantification; DPPH data reflect extract-level contribution.

Analytical QA/QC of Standardized Herbal Extracts

Due to its high natural abundance in Picrorhiza kurroa and distinct chromatographic retention profile, pure Picroside I is an essential reference standard. It is required to accurately calibrate UHPLC-ESI-MS/MS workflows, ensuring that commercial Kutkin/Picroliv extracts meet stringent batch-to-batch purity requirements without cross-quantification errors with Picroside II [1].

Biomanufacturing and Callus Culture Scale-Up

Given its superior accumulation rate (16.37 mg/g) compared to analogs, Picroside I is the preferred target compound for optimizing secondary metabolite production in plant tissue cultures. It serves as the primary benchmark for evaluating the efficacy of phytohormone supplements in large-scale bioreactor environments[2].

Mechanistic Probing in Hepatotoxicity and NAFLD Models

Because Picroside I lacks the FATP5-mediated lipid inhibitory activity seen in Picroside II, it is uniquely suited as a structural control in non-alcoholic fatty liver disease (NAFLD) assays. Researchers procure this specific compound to isolate alternative hepatoprotective pathways without confounding the assay with direct free fatty acid uptake inhibition [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Analytical reference standard for Picrorhiza QC
HPLC-verified purity and distinct retention time
Lot-specific purity certification and method calibration
Iridoid glycoside pharmacokinetic studies
Reported oral exposure profile and distinct metabolite pattern
Cross-study exposure-model validation and metabolite identification
Enzyme inhibition screening in metabolic disease research
Documented α-glucosidase and α-amylase inhibitory activity
Assay condition optimization and IC₅₀ reproducibility
Cancer cell-model anti-proliferative research
Reported cell-model response profile with analytical characterization
Cell-line and endpoint reproducibility; apoptosis marker verification

XLogP3

-1.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

492.16316171 Da

Monoisotopic Mass

492.16316171 Da

Heavy Atom Count

35

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

27409-30-9

Wikipedia

Picroside I
Tetrahedron Lett., 1969, p3837

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